![molecular formula C23H20N4O3S2 B2450628 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide CAS No. 1252884-60-8](/img/structure/B2450628.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of benzyl and oxo groups with thieno[3,2-d]pyrimidin-2-yl sulfanyl group . The yield of the synthesis was reported to be 88%, and the product was crystallized from ethyl acetate–methanol (1:1) .Molecular Structure Analysis
The molecular formula of this compound is C23H21N3O4S2. It contains benzyl, oxo, thieno[3,2-d]pyrimidin-2-yl sulfanyl, and acetamidophenyl functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 467.56. Other properties such as melting point (265–266 °C), IR (cm −1): 3302 (NH); 2210 (C≡N); 1662 (C=O) were also reported .Scientific Research Applications
Crystal Structure Analysis
Studies on related compounds demonstrate the importance of crystal structure analysis in understanding the folded conformation and intramolecular interactions. For instance, the crystal structures of compounds with similar frameworks show a folded conformation about the methylene C atom of the thioacetamide bridge, highlighting the inclination between pyrimidine and benzene rings and the stabilization of this conformation through intramolecular hydrogen bonding (Subasri et al., 2016); (Subasri et al., 2017).
Dual Inhibitor Potential
The compound's analogues have shown potential as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for nucleotide synthesis and cell growth. One study identifies a classical analogue as the most potent dual inhibitor known to date, highlighting the compound's significance in developing treatments targeting human TS and DHFR (Gangjee et al., 2008).
Antitumor and Antimicrobial Activities
Research on similar thieno[3,2-d]pyrimidine derivatives explores their synthesis and evaluation for antitumor and antimicrobial activities. Such studies provide a foundation for developing new therapeutic agents, with some compounds displaying potent activity comparable to standard treatments (Hafez & El-Gazzar, 2017); (Horishny et al., 2021).
Antiviral Applications
A particular study offers insights into the antiviral properties of a similar compound against COVID-19, underscoring the importance of molecular structure and docking analysis in identifying promising antiviral agents (Mary et al., 2020).
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-15(28)24-17-8-5-9-18(12-17)25-20(29)14-32-23-26-19-10-11-31-21(19)22(30)27(23)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCLWTLAXDOELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide |
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